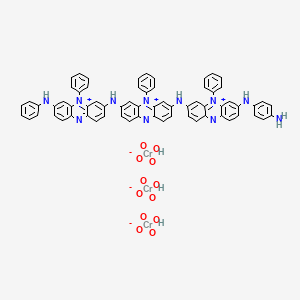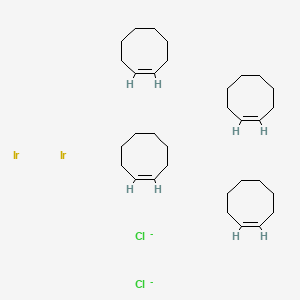
Disodium;oxo(114C)methanediolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium oxo(114C)methanediolate, also known as disodium EDTA, is a synthetic compound that is widely used in various scientific research applications. It is a chelating agent that can bind to metal ions and remove them from solutions. Disodium EDTA has been extensively studied due to its unique properties and potential applications in various fields.
Wirkmechanismus
Disodium EDTA works by binding to metal ions and forming a stable complex. The complex is then excreted from the body. Disodium EDTA has a high affinity for calcium, magnesium, and iron ions, which are commonly found in biological systems. The chelating ability of Disodium;oxo(114C)methanediolate EDTA makes it an effective tool for removing metal ions from solutions.
Biochemical and Physiological Effects:
Disodium EDTA has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. In addition, this compound EDTA has been shown to have anti-inflammatory effects and can reduce oxidative stress. However, it is important to note that this compound EDTA can also chelate essential metal ions, which can have negative effects on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
Disodium EDTA has several advantages for lab experiments. It is a highly effective chelating agent that can remove metal ions from solutions. Disodium EDTA is also relatively inexpensive and widely available. However, it is important to note that Disodium;oxo(114C)methanediolate EDTA can also chelate essential metal ions, which can interfere with biological processes. In addition, this compound EDTA can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for Disodium;oxo(114C)methanediolate EDTA research. One area of interest is the development of new chelating agents that are more selective and have fewer side effects. Another area of interest is the application of this compound EDTA in drug delivery systems. Disodium EDTA has been shown to enhance the absorption of certain drugs, which could improve their efficacy. Finally, there is a need for further research on the physiological effects of this compound EDTA, particularly on its potential to chelate essential metal ions.
Synthesemethoden
Disodium EDTA is synthesized by reacting ethylenediamine tetraacetic acid (EDTA) with sodium hydroxide. The reaction results in the formation of Disodium;oxo(114C)methanediolate EDTA, which is a white crystalline powder. The synthesis process is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Disodium EDTA has numerous scientific research applications. It is commonly used in biochemistry and molecular biology research to chelate metal ions and remove them from solutions. Disodium EDTA is also used in analytical chemistry to eliminate interference from metal ions in various assays. In addition, it is used in the food industry as a preservative and antioxidant.
Eigenschaften
IUPAC Name |
disodium;oxo(114C)methanediolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYLPFSWZWCQE-AEAMRFAVSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C](=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNa2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.981 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)







![3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(dimethylazaniumyl)phenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B576694.png)



